Executive Summary: The Strategic Value of a Substituted Benzimidazole
Executive Summary: The Strategic Value of a Substituted Benzimidazole
An In-Depth Technical Guide to 5-Bromo-4-methyl-1H-benzo[d]imidazole: Properties, Synthesis, and Applications in Modern Drug Discovery
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets. Within this versatile class, 5-Bromo-4-methyl-1H-benzo[d]imidazole emerges as a compound of significant interest for researchers and drug development professionals. Its specific substitution pattern—a bromine atom at the C5 position and a methyl group at the C4 position—provides a unique combination of steric and electronic properties, alongside a crucial synthetic handle for molecular elaboration.
This guide offers a comprehensive technical overview of 5-Bromo-4-methyl-1H-benzo[d]imidazole. It delves into its core chemical properties, proposes a robust synthetic pathway, and explores its reactivity and vast potential in the development of novel therapeutics. By synthesizing data from direct analysis and closely related structural analogs, this document serves as an essential resource for scientists aiming to leverage this molecule in their research endeavors. The compound is primarily utilized as a critical intermediate in organic synthesis for producing various pharmaceuticals and biologically active molecules.[1] Its structure, featuring both a bromine and a methyl group on the benzimidazole core, makes it a versatile building block for designing compounds with potential therapeutic properties against diseases like cancer, viral infections, and inflammatory conditions.[1]
Core Physicochemical and Structural Properties
The arrangement of the bromo and methyl substituents on the benzene ring of the benzimidazole core dictates the molecule's polarity, solubility, crystal packing, and, most importantly, its interaction with biological macromolecules.
Caption: Chemical structure of 5-Bromo-4-methyl-1H-benzo[d]imidazole.
Key Property Data
Quantitative data for this specific isomer is not widely published. The following table summarizes its fundamental properties, with comparative data provided for the closely related analog, 5-Bromo-1H-benzimidazole, to provide experimental context.
| Property | 5-Bromo-4-methyl-1H-benzo[d]imidazole | 5-Bromo-1H-benzimidazole (Analog for Comparison) |
| Molecular Formula | C₈H₇BrN₂ | C₇H₅BrN₂ |
| Molecular Weight | 211.06 g/mol | 197.03 g/mol [2] |
| CAS Number | 124377-55-1 | 4887-88-1[2] |
| Melting Point | Data not available | 130 °C[2] |
| Boiling Point | Data not available | 417.4±18.0 °C (Predicted)[2] |
| Density | Data not available | 1.770±0.06 g/cm³ (Predicted)[2] |
| Solubility | Expected to be soluble in polar organic solvents | Soluble in Methanol[2] |
| pKa | Data not available | 11.19±0.30 (Predicted)[2] |
| Appearance | Expected to be a solid | White to Yellow to Orange powder/crystal[2] |
Spectroscopic Profile: A Guide to Characterization
Spectroscopic analysis is critical for confirming the identity and purity of 5-Bromo-4-methyl-1H-benzo[d]imidazole. Based on its structure and data from analogs, the following spectral characteristics are anticipated.
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¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals:
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A singlet for the C2-H proton of the imidazole ring.
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Two doublets in the aromatic region corresponding to the protons on the benzene ring.
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A singlet for the methyl group (CH₃) protons, typically in the 2.0-2.5 ppm range.
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A broad singlet corresponding to the N-H proton, which is exchangeable with D₂O.
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For the analog 5-bromo-1H-benzo[d]imidazole, characteristic signals appear at δ 7.33 (t), 7.55 (dd), 7.79 (d), 8.26 (s), and 12.61 (d) in DMSO-d6.[2][3]
-
-
¹³C NMR Spectroscopy : The carbon spectrum should display eight unique signals corresponding to the eight carbon atoms in the molecule. The presence of the bromine atom will influence the chemical shifts of the carbon atoms attached to it and in its vicinity.
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Mass Spectrometry : The mass spectrum provides the most definitive confirmation of molecular weight. A key feature will be the isotopic signature of the bromine atom. The spectrum will exhibit two major peaks for the molecular ion: [M]+ and [M+2]+, with nearly equal relative abundance (approximately 1:1 ratio), which is characteristic of a monobrominated compound. For instance, the analog 5-bromo-1H-benzo[d]imidazole shows an LC-MS (mass spectrum) with m/z 197 [M + H]+.[2][3]
Synthesis and Chemical Reactivity
Understanding the synthesis and reactivity of 5-Bromo-4-methyl-1H-benzo[d]imidazole is fundamental for its application as a building block in complex molecule synthesis.
Proposed Synthetic Pathway
The most reliable method for constructing the benzimidazole core is the Phillips condensation reaction. This involves the cyclocondensation of an o-phenylenediamine derivative with an aldehyde or a carboxylic acid equivalent.
Caption: Proposed synthesis of 5-Bromo-4-methyl-1H-benzo[d]imidazole.
Detailed Experimental Protocol (Adapted from Analog Synthesis)
This protocol is adapted from the established synthesis of 5-Bromo-1H-benzimidazole and serves as a robust starting point for laboratory synthesis.[2][3]
Objective: To synthesize 5-Bromo-4-methyl-1H-benzo[d]imidazole.
Materials:
-
4-Bromo-3-methyl-benzene-1,2-diamine (Starting Material)
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Trimethyl orthoformate
-
Concentrated Hydrochloric Acid (HCl)
-
N,N-Dimethylformamide (DMF)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Deionized Water
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the starting diamine in DMF.
-
Reagent Addition: Add an excess of trimethyl orthoformate to the solution.
-
Catalysis: Carefully add a catalytic amount of concentrated hydrochloric acid.
-
Reaction: Stir the reaction mixture at an elevated temperature (e.g., 80-100 °C) or at room temperature, monitoring for completion via Thin Layer Chromatography (TLC).
-
Workup - Quenching: Upon completion, cool the mixture and dilute it with deionized water.
-
Neutralization: Carefully neutralize the solution to pH 7 using saturated aqueous sodium bicarbonate.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3x volumes).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid via silica gel column chromatography or recrystallization to obtain the final product.
Core Reactivity
The chemical reactivity of 5-Bromo-4-methyl-1H-benzo[d]imidazole is centered around two key functional groups, making it a highly versatile intermediate.
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The Bromine Atom (C5): This is the primary site for diversification. The C-Br bond is highly susceptible to palladium-catalyzed cross-coupling reactions, such as:
-
Suzuki Coupling: Reaction with boronic acids/esters to form C-C bonds.
-
Sonogashira Coupling: Reaction with terminal alkynes to form C-C bonds.
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds. This reactivity is crucial for building molecular complexity and is a cornerstone of modern medicinal chemistry.[4]
-
-
The Imidazole N-H Group: The nitrogen proton is acidic and can be deprotonated with a suitable base. The resulting anion is a potent nucleophile, allowing for:
-
N-Alkylation: Introduction of various alkyl or aryl groups.
-
N-Arylation: Formation of N-aryl bonds.
-
N-Acylation: Addition of acyl groups.
-
Applications in Drug Discovery and Development
The benzimidazole framework is prevalent in numerous FDA-approved drugs. The unique substitution of 5-Bromo-4-methyl-1H-benzo[d]imidazole makes it an attractive starting point for developing new chemical entities.
-
Kinase Inhibitors: Many small-molecule kinase inhibitors feature a heterocyclic core that occupies the ATP-binding pocket. Benzimidazole derivatives have been successfully developed as inhibitors of various kinases involved in cancer cell proliferation.[5]
-
Anticancer Agents: Substituted benzimidazoles have been investigated as topoisomerase inhibitors, which interfere with DNA replication in cancer cells.[6]
-
Anti-inflammatory Agents: The benzimidazole scaffold has been used to develop novel anti-inflammatory agents by targeting key proteins in inflammatory pathways.[7]
-
Antimicrobial and Antiviral Research: The structural motif is common in agents developed to combat bacterial, fungal, and viral infections.[5]
The presence of the C4-methyl group can provide a beneficial steric influence, potentially enhancing binding selectivity or blocking metabolic degradation at that position. The C5-bromo group serves as the key attachment point for introducing other fragments designed to interact with specific pockets of a target protein.
Safety, Handling, and Storage
As with any halogenated aromatic compound, proper safety protocols must be strictly followed.
-
Hazard Identification: Based on data from structurally similar compounds, 5-Bromo-4-methyl-1H-benzo[d]imidazole should be considered harmful if swallowed (H302), a skin irritant (H315), a serious eye irritant (H319), and may cause respiratory irritation (H335).[8][9]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves, and safety goggles.[9][10]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[11] Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[12]
-
Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.[12][11]
References
- 1. 5-Bromo-4-methyl-1H-benzo[d]imidazole [myskinrecipes.com]
- 2. 5-Bromo-1H-benzimidazole | 4887-88-1 [chemicalbook.com]
- 3. 5-Bromo-1H-benzimidazole synthesis - chemicalbook [chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 5-Bromo-1-methyl-1H-imidazole | C4H5BrN2 | CID 1515258 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. echemi.com [echemi.com]
- 10. acrospharma.co.kr [acrospharma.co.kr]
- 11. mmbio.byu.edu [mmbio.byu.edu]
- 12. fishersci.com [fishersci.com]
